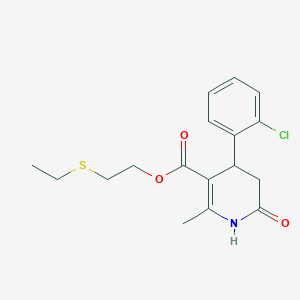

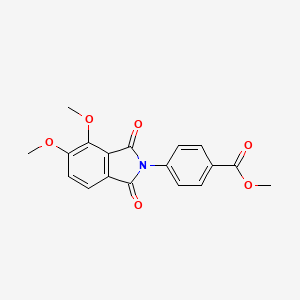

N-(2-氰基-4,5-二乙氧基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzamide derivatives often involves acylation and reduction reactions. For example, Jin Ning-ren (2012) described the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide from 2,4-diethoxy-5-nitroaniline through acylation and reduction, highlighting the importance of experimental conditions such as material ratios, reaction temperatures, and times for achieving high yield and purity (Jin Ning-ren, 2012).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physical and chemical properties of compounds. S. Demir et al. (2015) used X-ray diffraction, IR spectroscopy, and quantum chemical computation to analyze the structure of a similar benzamide molecule, demonstrating the alignment between experimental and theoretical geometrical parameters and providing insights into the electronic properties (S. Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, leading to a wide range of properties. For instance, the study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives by E. A. Younes et al. (2020) explored their synthesis through direct acylation reactions and their application in colorimetric sensing of fluoride anions, showcasing their potential in chemical sensing applications (E. A. Younes et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for the application and handling of chemical compounds. The detailed analysis of a similar compound by Kranjc et al. (2011), involving X-ray crystallography, provided valuable information on intramolecular interactions and crystalline structure, which are crucial for understanding the compound's stability and reactivity (K. Kranjc et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, are vital for the practical application of benzamides. Studies such as those by Sharma et al. (2012) on the oxidative acylation and cyclization of benzamides underscore the compound's versatility and potential in synthetic chemistry (Satyasheel Sharma et al., 2012).

科学研究应用

用于黑色素瘤成像的放射性碘化苯甲酰胺

放射性碘化苯甲酰胺,特别是 N-(2-二乙氨基乙基)苯甲酰胺衍生物,因其在黑色素瘤成像中的潜力而被广泛研究。研究表明,特定衍生物在黑色素瘤肿瘤中表现出高摄取和保留,表明它们在黑色素瘤转移的平面闪烁显像和 SPECT 成像中的效用。这些苯甲酰胺的结构修饰与其黑色素瘤摄取和组织选择性相关,为优化这些化合物以获得更好的成像能力和可能的放射性核素治疗应用提供了见解。 (Eisenhut 等,2000), (Joyal 等,2010).

苯甲酰胺作为抗叶酸剂

苯甲酰胺衍生物因其抗叶酸特性而被探索,在癌症化疗中显示出前景。这些化合物的合成和生物学评估表明它们具有抑制二氢叶酸还原酶 (DHFR) 的潜力,二氢叶酸还原酶是叶酸途径中的关键酶,对于快速分裂细胞中的 DNA 合成至关重要。这种机制表明苯甲酰胺衍生物可用作抗叶酸剂,为开发新的化疗选择提供了途径。 (Degraw 等,1992).

苯甲酰胺在腐蚀抑制中的应用

N-苯基-苯甲酰胺衍生物已证明对酸性环境中的金属具有有效的腐蚀抑制作用,突出了苯甲酰胺在生物医学研究之外的新应用。通过改变苯甲酰胺环上的吸电子或给电子取代基,这些化合物可以显着影响抑制效率,提供一种保护金属免受腐蚀损坏的化学方法。这项研究为苯甲酰胺在材料科学和工程领域的潜在工业应用开辟了道路。 (Mishra 等,2018).

苯甲酰胺在神经学研究中的应用

苯甲酰胺因其在神经学研究中的潜力而受到调查,特别是在代谢型谷氨酸受体亚型 5 (mGluR5) 的调节中。mGluR5 的阳性变构调节剂,例如某些苯甲酰胺衍生物,在治疗各种神经系统疾病(包括精神分裂症)的临床前模型中显示出有希望的结果。这些发现表明苯甲酰胺衍生物在调节与认知和精神疾病相关的 neuronal 信号通路中具有治疗潜力。 (Kinney 等,2005).

作用机制

The mechanism of action of “N-(2-cyano-4,5-diethoxyphenyl)benzamide” is not explicitly mentioned in the available literature. However, benzamide derivatives are known to exhibit various biological activities, which depend on their specific structures and functional groups .

安全和危害

The safety and hazards associated with “N-(2-cyano-4,5-diethoxyphenyl)benzamide” are not explicitly mentioned in the available literature. However, it’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

未来方向

The future directions for the research and application of “N-(2-cyano-4,5-diethoxyphenyl)benzamide” could involve exploring its potential biological activities and therapeutic applications, given the known activities of other benzamide derivatives . Additionally, further studies could focus on optimizing the synthesis process and investigating the compound’s chemical reactivity.

属性

IUPAC Name |

N-(2-cyano-4,5-diethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-3-22-16-10-14(12-19)15(11-17(16)23-4-2)20-18(21)13-8-6-5-7-9-13/h5-11H,3-4H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMJMVDGYMMOOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyano-4,5-diethoxyphenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5599576.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)

![4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5599591.png)

![2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5599599.png)

![N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)

![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)

![N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5599657.png)

![3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599663.png)